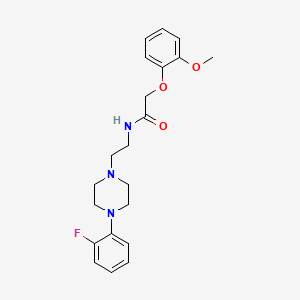

N-(2-(4-(2-氟苯基)哌嗪-1-基)乙基)-2-(2-甲氧基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, also known as FMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

科学研究应用

PET成像和血清素能神经传递

该化合物,引用为[18F]p-MPPF,已用作5-HT1A拮抗剂,用于使用正电子发射断层扫描(PET)的血清素能神经传递相关研究。这项研究包括使用PET研究化学、放射化学以及在动物模型(大鼠、猫和猴子)和人类受试者中使用[18F]p-MPPF。它还涉及毒性和代谢研究 (Plenevaux et al., 2000)。

房颤治疗的潜力

一种在结构上类似于N-(2-(4-(2-氟苯基)哌嗪-1-基)乙基)-2-(2-甲氧苯氧基)乙酰胺的化合物,称为兰诺拉嗪,已被评估其治疗房颤的潜力。这项研究包括审查来自临床前和临床研究的证据,以评估其抗心律失常活性 (Hancox & Doggrell, 2010)。

相关化合物的合成和生物活性

已经对各种化合物的合成和评估进行了研究,包括与N-(2-(4-(2-氟苯基)哌嗪-1-基)乙基)-2-(2-甲氧苯氧基)乙酰胺相关的化合物,以了解其在动物模型中的抗惊厥活性。这项研究包括对这些化合物的药理特性的体内和体外评估 (Obniska et al., 2015)。

选择性血清素再摄取抑制剂(SSRIs)

已经对合成和评估类似于N-(2-(4-(2-氟苯基)哌嗪-1-基)乙基)-2-(2-甲氧苯氧基)乙酰胺的化合物作为选择性血清素再摄取抑制剂(SSRIs)进行了研究。这些研究重点关注这些化合物作为具有改善不良反应特征的抗抑郁药的潜力 (Dorsey et al., 2004)。

多巴胺摄取抑制剂合成

已经对1-[2-[双(4-氟苯基)甲氧基]乙基]-4-(3-苯基丙基)哌嗪(GBR-12909)进行了研究,这是一种在结构上与所讨论化合物相关的多巴胺摄取抑制剂。这包括开发一个强大的工艺,以大量制备它,重点是环境考虑和总体产率的提高 (Ironside et al., 2002)。

5-HT1A受体的PET放射性配体的比较

研究比较了不同的PET放射性配体,包括4-(反式-18F-氟甲基)-N-[2-[4-(2-甲氧苯基)哌嗪-1-基]乙基]-N-吡啶-2-基环己烷-1-甲酰胺(18F-Mefway),用于量化人体中的5-HT1A受体。这项研究提供了对不同放射性配体在影像研究中的有效性和偏倚的见解 (Choi et al., 2015)。

作用机制

Target of Action

Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

It’s suggested that similar compounds act as inhibitors of ents . These inhibitors are more selective to ENT2 than to ENT1 .

Biochemical Pathways

Ents, which this compound may target, play a crucial role in nucleotide synthesis and the regulation of adenosine function .

Pharmacokinetics

Similar compounds have been found to reduce vmax of [3h]uridine uptake in ent1 and ent2 without affecting km . This suggests that these compounds could be irreversible and non-competitive inhibitors .

Action Environment

The structure-activity relationship of similar compounds suggests that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .

属性

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c1-27-19-8-4-5-9-20(19)28-16-21(26)23-10-11-24-12-14-25(15-13-24)18-7-3-2-6-17(18)22/h2-9H,10-16H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEIXIFNAWQTJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid](/img/structure/B2771350.png)

![Prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771351.png)

![3-Oxabicyclo[3.3.1]nonan-9-amine](/img/structure/B2771359.png)

![[(5-Chlorobenzoxazol-2-yl)thio]acetic acid](/img/structure/B2771361.png)

![2-[(Benzyloxy)methyl]benzoic acid](/img/structure/B2771365.png)

![1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2771370.png)

![4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide](/img/structure/B2771371.png)